

Peonidin 3-rutinoside chemical structure and properties

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B12381983*

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Peonidin 3-rutinoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, that contributes to the vibrant red, purple, and blue pigmentation of numerous fruits and flowers. Beyond its role as a natural colorant, this bioactive compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **peonidin 3-rutinoside**, tailored for professionals in research and drug development.

Chemical Structure and Properties

Peonidin 3-rutinoside consists of an aglycone, peonidin, which is the 3'-O-methylated derivative of cyanidin. This aglycone is attached to a rutinose disaccharide (composed of rhamnose and glucose) at the C3 position through an O-glycosidic bond.

Table 1: Chemical Identifiers and Properties of **Peonidin 3-rutinoside**

Property	Value	Reference(s)
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]methyl]oxan-2-yl]oxy]chromenylium	[1]
CAS Number	27539-32-8	[2][3]
Molecular Formula	C28H33O15 (cation) or C28H33ClO15 (chloride salt)	[4][5]
Molecular Weight	609.55 g/mol (cation) or 645.01 g/mol (chloride salt)	[3][5]
SMILES	CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O	[6]

Table 2: Physicochemical Properties of **Peonidin 3-rutinoside**

Property	Value	Reference(s)
Melting Point	Not readily available in the literature.	
Solubility	Water: 0.72 g/L. Soluble in DMSO, Pyridine, Methanol, Ethanol.	
logP (Octanol-Water Partition Coefficient)	0.77 (ALOGPS), -0.61 (ChemAxon)	
pKa (Strongest Acidic)	6.4 (ChemAxon)	
UV-Vis Absorption Maximum (λ_{max})	~520 nm (in acidic methanol)	
Polar Surface Area	241.36 Å ²	

Table 3: Spectroscopic Data of **Peonidin 3-rutinoside** and Related Compounds

Spectroscopy	Data for Peonidin 3-rutinoside or closely related structures
UV-Vis	The maximum absorption wavelength (λ_{max}) for peonidin 3-rutinoside is approximately 520 nm in an acidic solution, which is characteristic of the flavylum cation form of anthocyanins.
Mass Spectrometry	The molecular weight of the cation is approximately 609.18 g/mol (monoisotopic mass). Fragmentation in MS/MS typically involves the loss of the rutinoside moiety (308 Da) to yield the peonidin aglycone with an m/z of 301.
^1H NMR	Data for the structurally similar Cyanidin-3-O-rutinoside (in CD ₃ OD, 600 MHz) shows characteristic signals for the aromatic protons of the anthocyanidin core and the sugar protons of the rutinoside moiety. The key difference for peonidin 3-rutinoside would be the presence of a methoxy group signal (~3.9-4.0 ppm).
^{13}C NMR	Data for Cyanidin-3-O-rutinoside (in CD ₃ OD, 150 MHz) reveals signals for the carbons of the flavonoid skeleton and the two sugar units. For peonidin 3-rutinoside, an additional signal for the methoxy carbon would be expected around 56-57 ppm.

Chemical Structure of **Peonidin 3-rutinoside**

Caption: Chemical structure of the **peonidin 3-rutinoside** cation.

Experimental Protocols

Extraction and Isolation from *Lonicera caerulea* (Haskap Berry)

This protocol is adapted from methodologies for anthocyanin extraction from haskap berries, a rich source of **peonidin 3-rutinoside**.

Materials and Reagents:

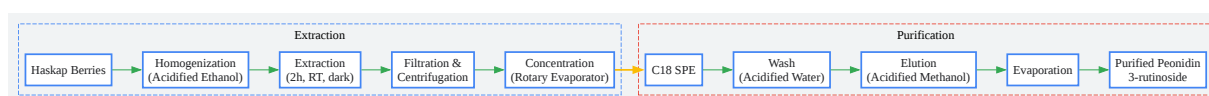
- Fresh or frozen haskap berries
- Ethanol (80% in water, acidified with 0.1% HCl)
- C18 solid-phase extraction (SPE) cartridges
- Methanol (acidified with 0.1% HCl)
- Deionized water (acidified with 0.1% HCl)
- Homogenizer
- Centrifuge
- Rotary evaporator

Procedure:

- Sample Preparation: Homogenize 100 g of haskap berries with 500 mL of acidified 80% ethanol.
- Extraction: Stir the mixture for 2 hours at room temperature, protected from light.
- Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 x g for 20 minutes.
- Concentration: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the ethanol.
- Purification (SPE):
 - Condition a C18 SPE cartridge by washing with acidified methanol followed by acidified water.

- Load the concentrated aqueous extract onto the cartridge.
- Wash the cartridge with acidified water to remove sugars and other polar impurities.
- Elute the anthocyanins with acidified methanol.
- Final Product: Evaporate the methanol from the eluate to obtain the purified **peonidin 3-rutinoside**-rich extract.

Experimental Workflow for Extraction and Purification



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Caption: General workflow for the extraction and purification of **peonidin 3-rutinoside**.

Analytical Quantification by HPLC-DAD

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

- Mobile Phase A: 5% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the compound. For example: 0-20 min, 10-30% B; 20-30 min, 30-50% B.

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 520 nm
- Quantification: Based on a calibration curve generated with a pure standard of **peonidin 3-rutinoside**.

Biological Activity and Signaling Pathways

Peonidin 3-rutinoside exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These effects are believed to be mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

Peonidin 3-rutinoside can directly scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Its antioxidant capacity is attributed to the phenolic hydroxyl groups on the flavonoid B-ring.

Anti-inflammatory Activity

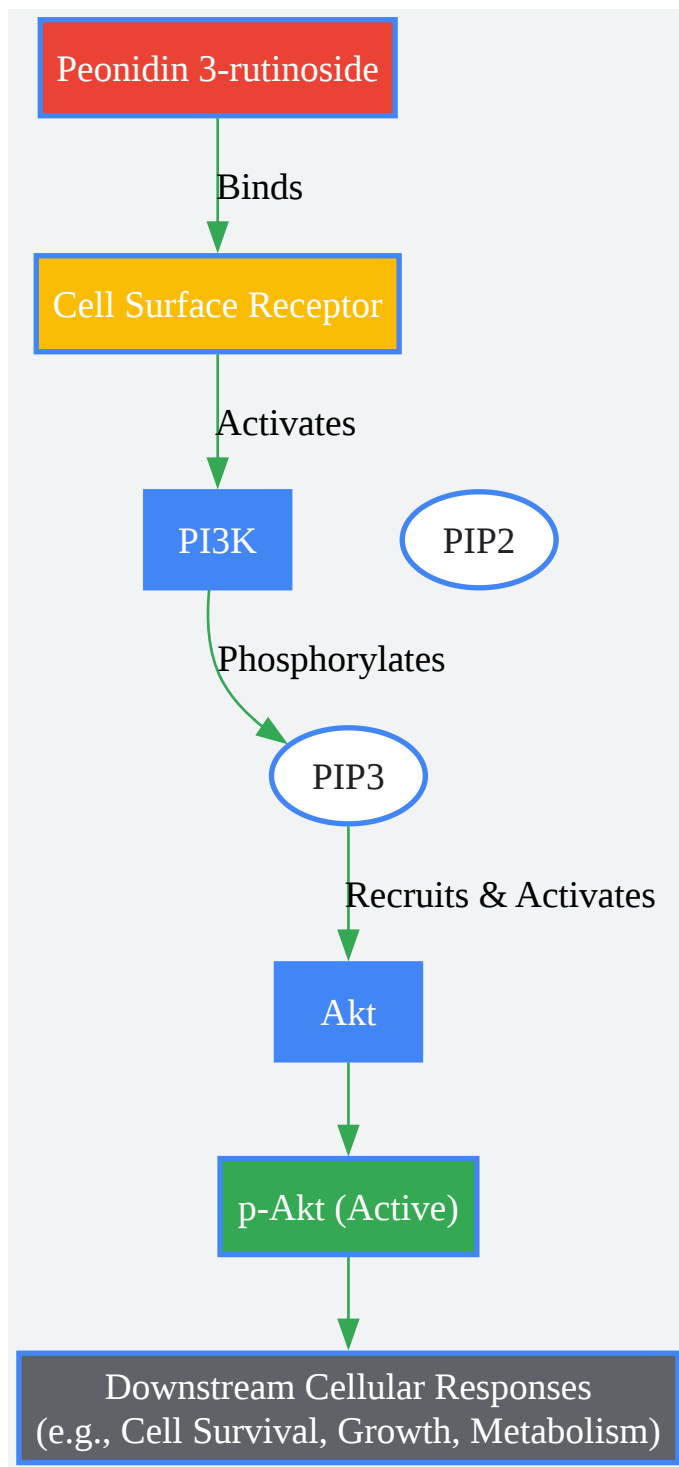
Studies on related anthocyanins suggest that **peonidin 3-rutinoside** may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Putative Signaling Pathways

While direct evidence for **peonidin 3-rutinoside** is still emerging, research on structurally similar anthocyanins provides strong indications of its potential molecular targets.

PI3K/Akt Signaling Pathway: Studies on cyanidin-3-rutinoside, which differs from **peonidin 3-rutinoside** by only one methoxy group, have demonstrated its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Activation of this pathway by **peonidin 3-rutinoside** could have implications for its potential role in metabolic disorders.

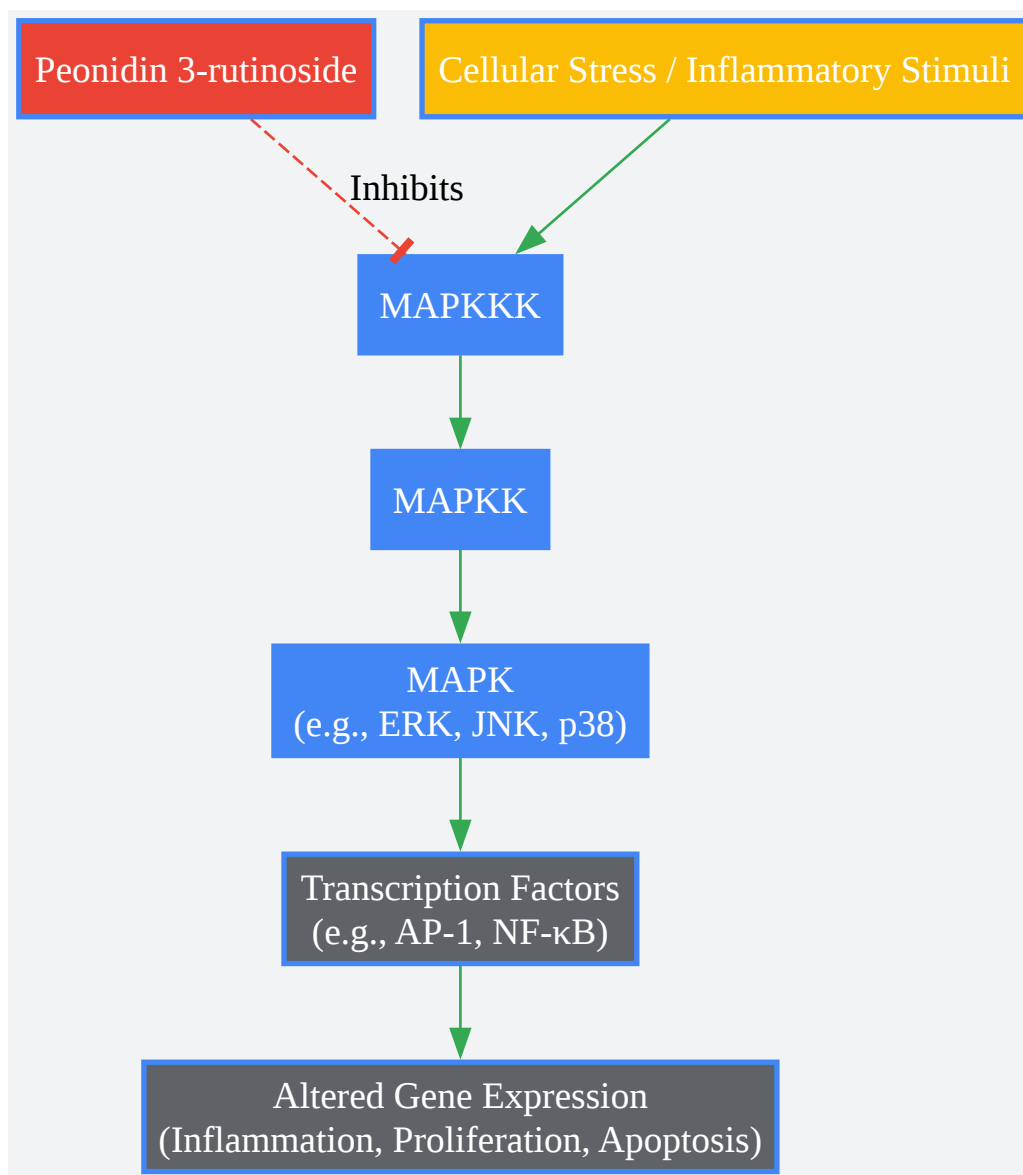
Putative PI3K/Akt Signaling Pathway Modulation

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Caption: Hypothetical activation of the PI3K/Akt pathway by **peonidin 3-rutinoside**.

MAPK Signaling Pathway: Peonidin 3-glucoside, another closely related anthocyanin, has been shown to inhibit the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation. By modulating this pathway, **peonidin 3-rutinoside** could potentially influence processes like cell proliferation, differentiation, and apoptosis.

Putative MAPK Signaling Pathway Modulation



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Caption: Hypothetical modulation of the MAPK signaling pathway by **peonidin 3-rutinoside**.

Conclusion

Peonidin 3-rutinoside is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its potential to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, makes it a compelling candidate for further investigation in the context of drug discovery and development for a variety of chronic diseases. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and quantify this compound, facilitating further exploration of its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action of **peonidin 3-rutinoside** to fully unlock its utility in a clinical setting.

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